N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine
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Overview
Description
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine is a heterocyclic compound that contains both pyrimidine and isoquinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine typically involves a multi-step process. One common method includes the Buchwald-Hartwig arylamination reaction, where a halogenated pyrimidine is coupled with an amine under palladium catalysis . Another approach involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace halogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .
Scientific Research Applications
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with similar structural features and potential biological activities.
N-(2,4-Dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: A potent reversible kinase inhibitor.
Uniqueness
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and selectivity for certain molecular targets .
Properties
Molecular Formula |
C13H9ClN4 |
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Molecular Weight |
256.69 g/mol |
IUPAC Name |
N-(6-chloropyrimidin-4-yl)isoquinolin-5-amine |
InChI |
InChI=1S/C13H9ClN4/c14-12-6-13(17-8-16-12)18-11-3-1-2-9-7-15-5-4-10(9)11/h1-8H,(H,16,17,18) |
InChI Key |
FENXPRHVUKQMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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